8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:
- 1,3,6,7-Tetramethyl substitution: Methyl groups at positions 1, 3, 6, and 7 enhance lipophilicity and metabolic stability .
- 8-(3,4-Dimethoxyphenethyl) side chain: The phenethyl group with 3,4-dimethoxy substituents may modulate receptor binding affinity and selectivity, particularly toward serotonin (5-HT) receptors, based on structural analogs .
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-12-13(2)26-17-18(23(3)21(28)24(4)19(17)27)22-20(26)25(12)10-9-14-7-8-15(29-5)16(11-14)30-6/h7-8,11H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZXZVQTHTFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The pharmacological profile of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituents at positions 1, 3, 7, and 6. Below is a comparative analysis:
Key Observations :
- Fluorinated substituents (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A receptor affinity and selectivity .
- Trifluoromethyl groups (e.g., in AZ-861) increase lipophilicity but may contribute to adverse metabolic effects .
- Dimethoxy motifs (as in the target compound and Compound 5) correlate with improved CNS penetration and receptor binding .
Metabolic Insights :
Therapeutic Potential vs. Structural Analogs
- Antidepressant Activity: Fluorinated derivatives (AZ-853, Compound 3i) show superior efficacy in rodent FST models compared to non-fluorinated analogs .
- Anticancer Activity : CB11 demonstrates PPARγ-mediated apoptosis, a mechanism distinct from serotonin-targeted analogs .
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from purine precursors. Critical steps include cyclization to form the imidazo[2,1-f]purine core and introducing substituents (e.g., 3,4-dimethoxyphenethyl) via alkylation or amination. Optimal conditions require:
- Solvent selection : Dichloromethane or ethanol for solubility and reactivity .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalysts : Use copper iodide or sodium ascorbate for click chemistry steps in functionalization .
Yield improvements (>50%) can be achieved via automated synthesis platforms for precise reagent dosing .
Basic: How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR : 1H and 13C NMR identify methyl groups (δ 2.1–3.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., ~427.46 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
Purification involves:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3 ratio) to separate impurities .
- Recrystallization : Use ethanol or DCM/hexane mixtures to enhance crystallinity .
- HPLC : Semi-preparative reverse-phase columns for high-purity isolates (>98%) .
Advanced: How does the 3,4-dimethoxyphenethyl substituent influence receptor binding affinity?
Methodological Answer:
The 3,4-dimethoxyphenethyl group enhances hydrophobic interactions with adenosine receptors (A1/A2A). Computational docking (AutoDock Vina) shows:
- Binding pockets : Methoxy groups form hydrogen bonds with Thr257 and Glu169 residues .
- Selectivity : Compared to chlorophenyl analogs, this group increases A2A selectivity by 20% .
Validate via radioligand displacement assays using [3H]CGS21680 .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from substituent positioning or assay conditions. Strategies include:
- Structural analogs : Compare 3,4-dimethoxy vs. 2,4-dimethoxy derivatives in parallel assays .
- Dose-response curves : Use Hill slopes to assess efficacy (EC50) and cooperativity .
- Buffer optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological conditions .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the hydroxypropyl group for enhanced solubility .
- Cosolvents : Use 10% DMSO/PBS mixtures without precipitation .
- Nanoparticle encapsulation : PEG-PLGA nanoparticles increase bioavailability by 40% .
Advanced: How is metabolic stability assessed in preclinical models?
Methodological Answer:
- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH for 60 minutes; monitor degradation via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma stability : Measure half-life in rat plasma at 37°C over 24 hours .
Advanced: What SAR insights guide optimization of purine derivatives?
Methodological Answer:
Key structure-activity relationship (SAR) findings:
- Methyl groups : 1,3,6,7-Tetramethyl substitution reduces off-target kinase inhibition .
- Phenethyl chain length : C3 chains (vs. C2) improve A2A receptor binding by 15% .
- Methoxy positioning : 3,4-Dimethoxy enhances selectivity over 2,4 isomers .
Advanced: How can synergistic effects with other therapeutics be evaluated?
Methodological Answer:
- Combination index (CI) : Use Chou-Talalay method to assess synergy (CI < 1) with anticancer agents like cisplatin .
- Transcriptomics : RNA-seq to identify pathways upregulated in combination therapies .
- In vivo xenografts : Co-administer with PD-1 inhibitors and monitor tumor regression .
Advanced: What computational tools predict off-target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
